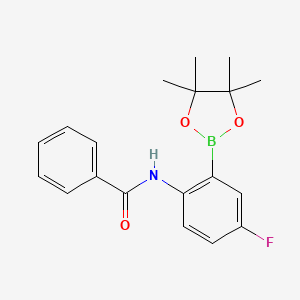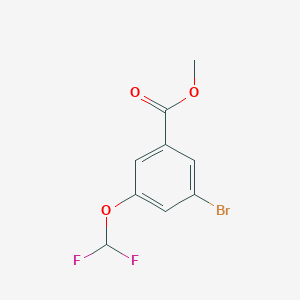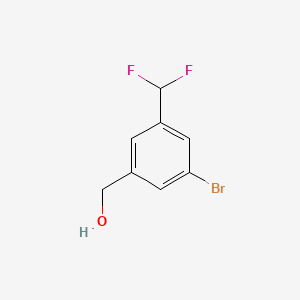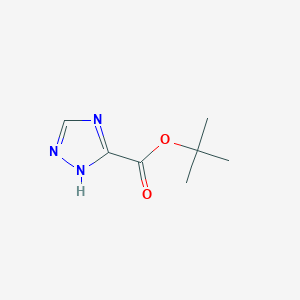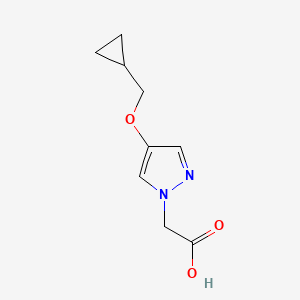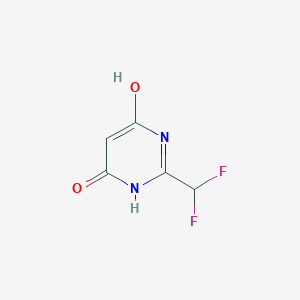
3-Cyclopropyl-4,4-difluorobutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4,4-difluorobutanoyl chloride is an organic compound characterized by a cyclopropyl group attached to a butanoyl chloride moiety, with two fluorine atoms at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4,4-difluorobutanoyl chloride typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Butanoyl Chloride: The butanoyl chloride moiety is typically introduced through acylation reactions, using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This might include continuous flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4,4-difluorobutanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation: Oxidative reactions can modify the cyclopropyl group or the butanoyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of alcohols or alkanes.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Cyclopropyl-4,4-difluorobutanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Medicine: Investigated for its potential as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the cyclopropyl and fluorine groups.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-4,4-difluorobutanoyl chloride exerts its effects depends on the specific reactions it undergoes. Generally, the compound acts as an acylating agent, transferring its butanoyl group to nucleophilic targets. The cyclopropyl and fluorine groups can influence the reactivity and stability of the compound, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-4-fluorobutanoyl chloride: Lacks one fluorine atom, potentially altering its reactivity and applications.
4,4-Difluorobutanoyl chloride: Lacks the cyclopropyl group, which may affect its steric and electronic properties.
Cyclopropylbutanoyl chloride: Lacks fluorine atoms, which can significantly change its chemical behavior and applications.
Uniqueness
3-Cyclopropyl-4,4-difluorobutanoyl chloride is unique due to the combination of the cyclopropyl group and two fluorine atoms, which confer distinct steric and electronic properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-cyclopropyl-4,4-difluorobutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O/c8-6(11)3-5(7(9)10)4-1-2-4/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXXNRCUTIFYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
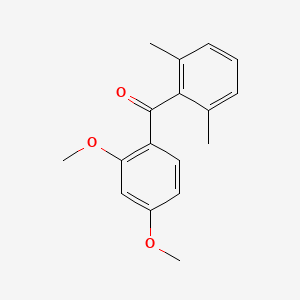
![{Methyl-4-[2-(4-pyridinyl)vinyl]anilino}acetic acid](/img/structure/B8086416.png)
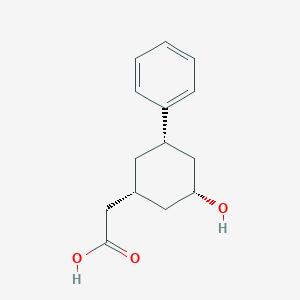
![4-[2-[4-[(Methyl)(2-hydroxyethyl)amino]phenyl]ethenyl]pyridine](/img/structure/B8086423.png)
methanol](/img/structure/B8086430.png)
